4-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a bromo group and a 3-fluorophenyl-triazolo-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The bromo and fluorophenyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted benzamides .
Scientific Research Applications
4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The triazolo-thiazole moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-{2-[2-(3-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE
- 4-BROMO-N-{2-[2-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE
Uniqueness
The uniqueness of 4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H14BrFN4OS |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
4-bromo-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
InChI |
InChI=1S/C19H14BrFN4OS/c20-14-6-4-12(5-7-14)18(26)22-9-8-16-11-27-19-23-17(24-25(16)19)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26) |
InChI Key |
HAOLWXFOLCBLMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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